molecular formula C20H23N5O4 B2970723 3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396863-91-4

3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2970723
CAS RN: 1396863-91-4
M. Wt: 397.435
InChI Key: SKNMQTUWOPFBCC-UHFFFAOYSA-N
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Description

The compound “3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimido[4,5-d]pyrimidine . Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The chemical synthesis of polyfunctional fused heterocyclic compounds involves the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with 6-amino-2-thioxopyrimidin-4(3H)-one in boiling acetic acid to yield a variety of heterocyclic compounds. This method showcases the versatility of reactions involving pyrimidinone derivatives to create a range of substances with potential applications in pharmaceutical chemistry and materials science (Hassaneen et al., 2003).

Antimicrobial Activity

Substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties. This synthesis pathway demonstrates the potential of pyrimidinone derivatives in contributing to the development of new antimicrobial agents, highlighting their importance in medicinal chemistry research (More et al., 2013).

Nonlinear Optical (NLO) Properties

An experimental and computational study on pyrimidine-based bis-uracil derivatives explored their optical, nonlinear optical, and drug discovery applications. This research underscores the multifunctional utility of pyrimidinone derivatives in developing materials for NLO device fabrications and pharmaceutical applications, showcasing their broad applicability in advanced materials and drug discovery (Mohan et al., 2020).

Novel Synthesis Methods

Research on the efficient synthesis of core ring systems related to pyridopyrimidine-1,3-dione highlights innovative approaches to constructing biologically active compounds. This work demonstrates the relevance of pyrimidinone derivatives in synthetic organic chemistry, offering new methodologies for creating compounds with potential antibacterial properties (Rosen et al., 2009).

properties

IUPAC Name

6-cyclopentyl-2-[2-(2-methoxyphenoxy)ethylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-28-15-8-4-5-9-16(15)29-11-10-21-19-22-12-14-17(23-19)24-20(27)25(18(14)26)13-6-2-3-7-13/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3,(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNMQTUWOPFBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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